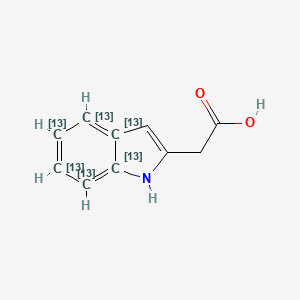

2-(1H-indol-2-yl)acetic acid

Description

Contextualization within the Broader Indoleacetic Acid Family and Distinct Structural Attributes

2-(1H-indol-2-yl)acetic acid belongs to the indoleacetic acid family, a class of compounds characterized by an indole (B1671886) ring system bonded to an acetic acid group. The most prominent member of this family is indole-3-acetic acid (IAA), a primary plant auxin that plays a crucial role in various aspects of plant growth and development. wikipedia.orgnih.gov

The key distinction between this compound and its 3-substituted isomer lies in the point of attachment of the acetic acid side chain to the indole ring. In this compound, the acetic acid moiety is connected at the C2 position of the indole nucleus, whereas in IAA, it is at the C3 position. This seemingly minor structural variance leads to significant differences in their chemical properties and biological activities. While IAA is a well-established plant hormone, the biological roles of this compound are less defined, making it a subject of ongoing scientific inquiry.

| Property | This compound | Indole-3-acetic acid (IAA) |

| Systematic Name | This compound | 2-(1H-indol-3-yl)acetic acid |

| CAS Number | 2448-65-9 (example, may vary) | 87-51-4 wikipedia.org |

| Molecular Formula | C10H9NO2 | C10H9NO2 wikipedia.org |

| Molar Mass | 175.18 g/mol | 175.18 g/mol wikipedia.org |

| Attachment Point | C2 of the indole ring | C3 of the indole ring |

| Primary Role | Synthetic building block longdom.orgresearchgate.net | Plant hormone (auxin) wikipedia.org |

Historical Trajectory of Academic Research on this compound

Academic research on indole derivatives dates back to the 19th century with the work of Adolf von Baeyer on the dye indigo. chemistryviews.org However, focused research on specific isomers like this compound is a more recent development. Early research on indoleacetic acids was heavily concentrated on the 3-substituted isomer due to its profound biological significance as a plant hormone. wikipedia.org

The exploration of this compound and its derivatives has been largely driven by advances in synthetic organic chemistry. The development of new synthetic methodologies has made it more feasible to access 2-substituted indoles, which were traditionally more challenging to synthesize than their 3-substituted counterparts. longdom.org For instance, methods like the Fischer indole synthesis, while versatile, often favor the formation of 3-substituted products. nih.gov

In recent years, there has been a growing interest in this compound as a scaffold for medicinal chemistry. researchgate.net Researchers are exploring its potential in the synthesis of compounds with a range of pharmacological activities. nih.govopenmedicinalchemistryjournal.com This has led to the development of novel synthetic strategies, such as palladium-catalyzed C-H activation reactions, to efficiently produce 2-(1H-indol-2-yl)acetates, which are precursors to the corresponding acid. longdom.orgresearchgate.net

Fundamental Significance of the 2-Substituted Indoleacetic Acid Scaffold in Modern Organic Synthesis

The 2-substituted indoleacetic acid scaffold is of fundamental importance in modern organic synthesis due to its utility as a versatile building block. This structural motif is present in a variety of biologically active molecules and serves as a precursor for the synthesis of complex natural products and their analogues. longdom.orgresearchgate.net

One of the key applications of this scaffold is in the construction of alkaloids, a diverse group of naturally occurring compounds with a wide range of physiological effects. longdom.org For example, derivatives of this compound can be transformed into more complex structures that form the core of certain alkaloids. longdom.org

Furthermore, the 2-substituted indoleacetic acid framework is a valuable starting point for the development of new therapeutic agents. researchgate.netnih.gov By modifying the indole ring, the acetic acid side chain, or both, chemists can create libraries of novel compounds for biological screening. nih.gov This approach is central to drug discovery efforts aimed at identifying new treatments for various diseases.

The synthesis of 2-substituted indole-3-acetic acid derivatives has also been a focus of research, with methods like the N-heterocyclic carbene (NHC) catalyzed intramolecular cyclization of aldimines being developed to access these structures. researchgate.net Such advancements in synthetic methodology continue to expand the toolkit available to organic chemists, enabling the creation of increasingly complex and potentially useful molecules based on the 2-substituted indoleacetic acid scaffold.

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO2 |

|---|---|

Molecular Weight |

181.14 g/mol |

IUPAC Name |

2-(1H-indol-2-yl)acetic acid |

InChI |

InChI=1S/C10H9NO2/c12-10(13)6-8-5-7-3-1-2-4-9(7)11-8/h1-5,11H,6H2,(H,12,13)/i1+1,2+1,3+1,4+1,7+1,9+1 |

InChI Key |

QOPBEBWGSGFROG-NCTJRARUSA-N |

Isomeric SMILES |

C1=C(N[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]21)CC(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)CC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Mechanistic Investigations of 2 1h Indol 2 Yl Acetic Acid

Palladium-Catalyzed C-H Activation and Related Cascade Reactions for the Synthesis of 2-(1H-indol-2-yl)acetates and Subsequent Conversion to 2-(1H-indol-2-yl)acetic Acid

A highly efficient, one-step method for synthesizing various substituted ethyl 2-(1H-indol-2-yl)acetates involves a palladium-catalyzed regioselective cascade C-H activation reaction. longdom.orgresearchgate.net This approach utilizes readily available indoles and ethyl 2-bromoacetate as starting materials, offering excellent functional group compatibility and moderate to good yields. longdom.org The catalyst system typically consists of Pd(PhCN)₂Cl₂ combined with norbornene. This method is advantageous as it avoids the need for pre-functionalization of the indole (B1671886) ring.

The reaction demonstrates broad utility, with electron-deficient indoles reacting more effectively than their electron-rich counterparts. longdom.org Even sterically hindered substrates, such as 3-methyl-indole, can yield the desired product, albeit in lower yields. longdom.org The presence of norbornene is crucial for the success of this catalytic system. longdom.org

The proposed mechanism for this palladium-catalyzed cascade C-H activation involves several key steps:

Initial palladation occurs at the N1-position of the indole.

This is followed by a syn-aminopalladation reaction with norbornene, which forms a palladacycle.

Further palladation takes place at the C2-position.

Oxidative addition of the alkyl halide to the palladium complex results in a palladium(IV) species.

The final step is reductive elimination, which forms the product and regenerates the palladium(II) catalyst.

Subsequent hydrolysis of the resulting ethyl 2-(1H-indol-2-yl)acetates provides a direct route to 2-(1H-indol-2-yl)acetic acids. longdom.org

Table 1: Reaction Conditions for Palladium-Catalyzed Synthesis

| Parameter | Condition |

|---|---|

| Catalyst | Pd(PhCN)₂Cl₂ |

| Co-catalyst/Reagent | Norbornene |

| Reactants | Indole substrate, Ethyl 2-bromoacetate longdom.org |

| Base | NaHCO₃ researchgate.net |

Exploration of Alternative Synthetic Routes to the this compound Core, including Wittig and Reductive Cyclization Approaches

While palladium-catalyzed methods are prominent, other synthetic strategies have been developed to access the this compound core.

An intramolecular Wittig reaction of 2-[(ω-alkoxycarbonylacyl)amino]benzyltriphenylphosphonium salts has been shown to produce ethyl 2-(1H-indol-2-yl)acetate in a 78% yield. longdom.orgresearchgate.net The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to form an alkene. wikipedia.org In this intramolecular variant, the ylide and the carbonyl group are present in the same molecule, leading to the formation of the indole ring.

Reductive cyclization of ethyl 4-(2-nitrophenyl)acetoacetate using titanium(III) chloride in aqueous acetone (B3395972) is another effective method, affording ethyl 2-(1H-indol-2-yl)acetate in 75% yield. longdom.org Reductive cyclization of 2-nitrobenzylcarbonyl compounds is a well-established method for constructing indoles. chimia.ch However, a limitation of these multi-step approaches is the need for pre-transformation of commercially available starting materials. longdom.org

Ester Hydrolysis and Amidation Reactions for the Generation of this compound Derivatives

The conversion of 2-(1H-indol-2-yl)acetate esters to the corresponding acid or amide derivatives is a fundamental transformation.

Ester Hydrolysis: The hydrolysis of ethyl 2-(1H-indol-2-yl)acetates is a primary route to obtain this compound. longdom.org This reaction can be carried out under either acidic or basic conditions. ucalgary.ca Basic hydrolysis, also known as saponification, typically involves heating the ester with aqueous sodium hydroxide (B78521). ucalgary.ca The mechanism proceeds through a tetrahedral intermediate formed by the nucleophilic attack of a hydroxide ion on the ester carbonyl. ucalgary.ca Subsequent collapse of this intermediate eliminates the alkoxide, yielding the carboxylic acid. ucalgary.ca Acid-catalyzed hydrolysis is essentially the reverse of Fischer esterification. ucalgary.ca

Amidation Reactions: this compound can be converted to a variety of amide derivatives. A common method involves the use of a coupling agent, such as 1,1'-carbonyldiimidazole (B1668759) (CDI), in a base-catalyzed one-pot reaction. researchgate.net The reaction proceeds by activating the carboxylic acid with CDI to form a reactive intermediate, which then reacts with various substituted anilines to afford the corresponding 2-(1H-indol-2-yl)acetamides in good yields. researchgate.net Other standard amide coupling protocols, often utilizing reagents like EDC·HCl and a base such as triethylamine, are also employed. mdpi.com

Carbonylative Synthesis Strategies for this compound Esters and Related Analogs

Carbonylative synthesis provides another avenue to this compound esters. One such method involves the palladium-catalyzed carbonylation of 1-(2-aminoaryl)-2-yn-1-ols. nih.govresearchgate.net When this reaction is conducted under non-oxidative conditions (90 bar of CO) with a PdI₂/KI catalyst system in methanol (B129727) at 100°C, indol-2-acetic esters are formed. researchgate.netbeilstein-journals.org This transformation proceeds via a 5-exo-dig cyclization followed by dehydrating methoxycarbonylation. researchgate.net The in situ formation of an H–Pd(II)–I species is believed to be key to the reaction mechanism. researchgate.netbeilstein-journals.org

Another approach involves a palladium-catalyzed cycloaminocarbonylation reaction to produce 2-(1H-indol-2-yl)phenyl tosylates, which are related analogs. nih.gov This reaction utilizes a Pd(TFA)₂/dppp catalyst system under 10 bar of CO. nih.gov

In-depth Mechanistic Studies of this compound Formation and Interconversion Reactions

The formation of the this compound scaffold often involves intricate cascade reactions. For instance, the palladium-catalyzed C-H activation process is a cascade that includes palladation, aminopalladation, a second C-H activation, oxidative addition, and reductive elimination.

The conversion of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles, a precursor to the acid, has been studied. nih.gov This transformation is proposed to occur through an acid-assisted [4+1]-cycloaddition of indoles with nitroalkenes, forming a spiro[indole-3,5'-isoxazole] intermediate. nih.gov This intermediate then undergoes a diastereoselective rearrangement to yield the desired acetonitrile. nih.gov Understanding these mechanistic pathways is crucial for optimizing reaction conditions and expanding the scope of these synthetic methods.

Interconversion reactions, such as the hydrolysis of esters, have been mechanistically elucidated through studies using ¹⁸O labeling, which confirm the cleavage of the acyl-oxygen bond. ucalgary.ca

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl 2-(1H-indol-2-yl)acetate |

| 3-methyl-indole |

| 2-[(ω-alkoxycarbonylacyl)amino]benzyltriphenylphosphonium salts |

| Ethyl 4-(2-nitrophenyl)acetoacetate |

| 2-(1H-indol-2-yl)acetamides |

| 1-(2-aminoaryl)-2-yn-1-ols |

| 2-(1H-indol-2-yl)phenyl tosylates |

| 3-(2-nitroethyl)-1H-indoles |

| 2-(1H-indol-2-yl)acetonitriles |

| spiro[indole-3,5'-isoxazole] |

| Pd(PhCN)₂Cl₂ |

| Norbornene |

| Ethyl 2-bromoacetate |

| Titanium(III) chloride |

| 1,1'-Carbonyldiimidazole (CDI) |

| EDC·HCl |

| Triethylamine |

| PdI₂ |

| KI |

| Pd(TFA)₂ |

Derivatization Strategies and Molecular Scaffold Modification of 2 1h Indol 2 Yl Acetic Acid

Synthesis of Substituted 2-(1H-indol-2-yl)acetic Acid Derivatives for Research Applications

The synthesis of substituted this compound derivatives is a key area of research, driven by the need for novel compounds with tailored properties for various scientific investigations. A common and effective method for preparing these derivatives is through the hydrolysis of the corresponding ethyl 2-(1H-indol-2-yl)acetates. longdom.org These esters, in turn, can be synthesized through several routes, including the intramolecular Wittig reaction of 2-[(ω-alkoxycarbonylacyl) amino] benzyltri-phenylphosphonium salts and the reductive cyclization of ethyl 4-(2-nitrophenyl)-acetoacetate. longdom.org However, these methods often require multiple pre-transformation steps of the starting materials. longdom.org

A more direct and efficient approach involves the palladium-catalyzed regioselective cascade C-H activation reaction. longdom.org This one-step synthesis utilizes readily available indoles and ethyl 2-bromoacetate, offering excellent functional group compatibility and moderate to good yields. longdom.org This method avoids the need for pre-functionalization of the indole (B1671886) ring, making it a versatile tool for creating a library of substituted derivatives. For instance, various substituted ethyl 2-(1H-indol-2-yl)acetates have been synthesized using this palladium-catalyzed approach, demonstrating its tolerance for a range of substituents on the indole nucleus. longdom.org

Furthermore, the synthesis of indazole acetic acid derivatives, which are bioisosteres of indole acetic acids, has been achieved by heating 3-amino-3-(2-nitroaryl)propanoic acids with a suitable nucleophile or solvent under basic conditions. diva-portal.org This strategy has led to the creation of 23 novel indazole acetic acids, highlighting its potential for generating diverse scaffolds for drug discovery programs. diva-portal.org

The research applications of these derivatives are vast, ranging from their use as building blocks in the synthesis of complex molecules to their evaluation for various biological activities. For example, derivatives of 2-(2-fluoro-1H-indol-3-yl)acetic acid have been synthesized to explore their potential as selective cyclooxygenase-2 (COX-2) inhibitors for treating inflammatory diseases.

Table 1: Examples of Synthesized Substituted this compound Derivatives and Their Precursors

| Derivative/Precursor | Starting Materials | Synthetic Method | Reference |

| Ethyl 2-(1H-indol-2-yl)acetate | Indoles, Ethyl 2-bromoacetate | Palladium-catalyzed C-H activation | longdom.org |

| 2-(1H-Indazol-2-yl)acetic acid | 3-Amino-3-(2-nitrophenyl)propanoic acid | Base-mediated heterocyclization | diva-portal.org |

| 2-(2-Fluoro-1H-indol-3-yl)acetic acid | Not specified | Multi-step chemical reactions | |

| Ethyl 2-(1H-indol-2-yl)acetate | 2-[(ω-Alkoxycarbonylacyl) amino] benzyltri-phenylphosphonium salts | Intramolecular Wittig reaction | longdom.org |

| Ethyl 2-(1H-indol-2-yl)acetate | Ethyl 4-(2-nitrophenyl)-acetoacetate | Reductive cyclization | longdom.org |

Utilization of this compound as a Versatile Building Block in Complex Molecule Synthesis, including Natural Product Analogues and Alkaloids

This compound and its derivatives are highly valued as versatile building blocks in the synthesis of complex molecules, including natural product analogues and alkaloids. longdom.orgcymitquimica.com The inherent reactivity of the indole ring and the carboxylic acid moiety allows for a wide array of chemical modifications, making it a strategic starting point for constructing intricate molecular architectures. smolecule.comevitachem.com

The utility of this scaffold is evident in its application in diversity-oriented synthesis, a strategy aimed at creating a wide range of structurally diverse molecules. longdom.org The 2-substituted indole motif is a common feature in many biologically active natural products, and synthetic routes starting from this compound provide access to these complex structures. longdom.org For example, this building block is a precursor for a variety of alkaloids, such as vindoline (B23647) and vindorosine. longdom.org

Furthermore, this compound serves as a precursor for various chemical transformations that lead to other useful intermediates. These transformations include diazomethylation to form 1-diazo-3-(2-indolyl)-2-propanone and reduction to yield 2-(2-hydroxyethyl)indole. longdom.org These intermediates can then be further elaborated into more complex molecular frameworks.

The synthesis of natural product analogues often involves the strategic incorporation of the this compound moiety. For instance, the synthesis of pentacyclic cores found in natural products like (+)-Salvileucalin has utilized 1H-indene-2-acetic acid, a structural analogue, as a precursor, highlighting the importance of this class of compounds in drug discovery.

Design and Synthesis of Novel this compound-Based Heterocyclic Scaffolds (e.g., Triazoles, Oxadiazoles, Thiazoles)

The modification of the carboxylic acid group of this compound to form various five- and six-membered heterocyclic rings is a prominent strategy in medicinal chemistry to generate novel scaffolds with potential biological activities. nih.govnih.gov This approach often involves a multi-step synthesis starting with the conversion of the carboxylic acid to a more reactive intermediate.

A common synthetic pathway begins with the reaction of indole-3-acetic acid with thionyl chloride to produce 2-(1H-indol-3-yl)acetyl chloride. eurjchem.com This acid chloride is a versatile intermediate that can be reacted with various nucleophiles. For instance, condensation with hydrazine (B178648) hydrate (B1144303) yields 2-(1H-indol-3-yl)acetohydrazide. nih.gov This hydrazide serves as a key precursor for the synthesis of 1,3,4-oxadiazoles and 1,2,4-triazoles. nih.gov

The synthesis of 5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazole-2-thiol is achieved by reacting the acetohydrazide with carbon disulfide in a basic medium. nih.gov Further reaction of this oxadiazole with hydrazine hydrate leads to the formation of 5-((1H-indol-3-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thione. nih.gov This triazole can then be converted into various Schiff bases through condensation with different aldehydes. nih.gov

Indole derivatives containing five- or six-membered heterocyclic systems at the 3-position have garnered significant interest due to their potential biological activities. nih.gov Research has focused on synthesizing compounds bearing chromenol, 3,4-dihydroquinoline, and thiopyran cores attached to the indole nucleus. nih.gov These syntheses often utilize precursors like 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione. nih.gov

The alkylation of S-substituted 1,2,4-triazoles derived from indole with dihaloalkanes has been shown to produce various regioisomers, with the regioselectivity influenced by steric effects. researchgate.net For example, reaction with 1,3-dibromopropane (B121459) can lead to the formation of a condensed indolo-triazolo-diazepine ring system. researchgate.net

Table 2: Synthesis of Heterocyclic Scaffolds from Indole Acetic Acid Derivatives

| Starting Material | Reagents | Resulting Heterocycle | Reference |

| Indole-3-acetic acid | 1. Thionyl chloride 2. Hydrazine hydrate | 2-(1H-indol-3-yl)acetohydrazide | nih.goveurjchem.com |

| 2-(1H-indol-3-yl)acetohydrazide | Carbon disulfide, KOH | 5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazole-2-thiol | nih.gov |

| 5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazole-2-thiol | Hydrazine hydrate | 5-((1H-indol-3-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thione | nih.gov |

| 3-Benzylsulfanyl-5-(1H-indolyl)-1,2,4-triazole | 1,3-Dibromopropane | Indolo-triazolo-diazepine | researchgate.net |

Development of Pseudopeptides and Amide Derivatives Incorporating the this compound Moiety

The synthesis of pseudopeptides and amide derivatives incorporating the this compound moiety is a significant area of research aimed at developing novel compounds with potential therapeutic applications. researchgate.netmdpi.com These modifications can lead to molecules with improved pharmacological profiles.

One approach involves the synthesis of pseudopeptides derived from 2-amino-2-(1H-indol-2-yl)acetamides. researchgate.net These compounds have been synthesized and characterized, with computational studies suggesting their potential pharmacological applicability. researchgate.net Another strategy involves ensembling multiple multicomponent reactions to create novel pseudopeptides containing dithiocarbamate (B8719985) and N,X-heterocyclic groups in a single structure. researchgate.net

The direct formation of amide bonds is a common method for creating derivatives of this compound. For example, direct reaction between 4-(aminomethyl)aniline and 2-(1H-indol-3-yl)acetic acid yields the corresponding amide derivative. mdpi.com Similarly, a variety of amide derivatives of (5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)acetic acid have been synthesized and evaluated for their biological activities. nih.gov

The synthesis of amide derivatives can also be achieved through the condensation of the corresponding acid with various amines. For instance, indole-3-acetic acid can be converted to its acid chloride, which is then reacted with aniline (B41778) and substituted anilines to produce a series of amide derivatives. eurjchem.com Additionally, amide derivatives have been synthesized by condensing orotic acid and hydantoin-5-acetic acid with 3,4-diaryl-2-imino-4-thiazolines. nih.gov

Furthermore, 2-aminopropyl-3-indole acetic and propionic acid derivatives have been prepared from 3-[(3-methoxycarbonylmethyl)-indol-2-yl] propionic acid methyl ester through chemoselective functional group manipulations. researchgate.net These compounds can serve as valuable synthetic intermediates for more complex indole heterocycles. researchgate.net

Strategies for N-Alkylation and Other Regioselective Ring Modifications of the this compound Nucleus

Regioselective modifications of the this compound nucleus, particularly N-alkylation, are crucial for fine-tuning the physicochemical and biological properties of the resulting derivatives. mdpi.combeilstein-journals.org The indole nitrogen can be alkylated under various conditions, and the regioselectivity of this reaction can be influenced by the choice of reagents and reaction conditions.

A common method for N-alkylation involves the use of an alkyl halide in the presence of a base. For example, the alkylation of ethyl indol-2-carboxylate can be achieved using aqueous potassium hydroxide (B78521) in acetone (B3395972). This method allows for the synthesis of N-alkylated esters, which can then be hydrolyzed to the corresponding N-alkylated carboxylic acids.

The regioselectivity of N-alkylation in the related indazole system has been studied in detail. beilstein-journals.org Nucleophilic substitution reactions on halo esters by 1H-indazole in an alkaline solution typically lead to a mixture of N-1 and N-2 isomers, with the N-1 isomer being the predominant product. mdpi.com The ratio of these isomers can be influenced by the length of the hydrocarbon chain of the halo ester. mdpi.com The optimized N-alkylation procedure has been shown to tolerate a wide variety of alkylating reagents while maintaining high N-1 regioselectivity. beilstein-journals.org

Other regioselective ring modifications include electrophilic substitution reactions, which predominantly occur at the C-3 position of the indole ring. This reactivity allows for the introduction of various functional groups at this position.

Furthermore, multicomponent reactions have been employed for the regioselective synthesis of complex heterocyclic systems fused to the indole nucleus. nih.gov For example, a base-mediated Ugi-N-alkylation sequence has been developed for the synthesis of pyrazinoindolones. nih.gov This approach involves the intramolecular N-alkylation of Ugi adducts derived from indole-2-carboxylic acid. nih.gov

Advanced Spectroscopic and High Resolution Analytical Techniques for 2 1h Indol 2 Yl Acetic Acid Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR) for Comprehensive Structural Elucidation and Conformational Analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-(1H-indol-2-yl)acetic acid in solution. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of each atom, confirming the connectivity and substitution pattern of the molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum of a related compound, (2-phenyl-1H-indol-1-yl)acetic acid, in DMSO-d₆ shows characteristic signals that can be extrapolated to understand the spectrum of this compound. The methylene (B1212753) protons (CH₂) of the acetic acid side chain typically appear as a singlet, while the aromatic protons of the indole (B1671886) ring and any substituents will appear in the aromatic region of the spectrum. The chemical shift of the carboxylic acid proton often appears far downfield and can indicate hydrogen bonding.

Conformational Analysis: NMR spectroscopy, particularly through techniques like Nuclear Overhauser Effect (NOE) experiments, can provide insights into the preferred conformation of the molecule in solution. The observation of two sets of signals in the NMR spectra of some amide-containing molecules at room temperature suggests a slow interchange between stable Z and E configurations of the amide moiety. scielo.br While not directly applicable to the carboxylic acid of this compound, this principle highlights the power of NMR in studying dynamic processes and conformational preferences in related systems. scielo.brresearchgate.netacs.org

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for Indole Acetic Acid Derivatives Note: The following table contains data for related indole acetic acid compounds to illustrate the expected chemical shifts. The exact values for this compound may vary.

| Compound | Technique | Solvent | Frequency | Key Signals (δ ppm) and Interpretation |

|---|---|---|---|---|

| (2-phenyl-1H-indol-1-yl)acetic acid | ¹H NMR | DMSO-d₆ | 400 MHz | δ 12.5 (s, 1H, COOH), 7.8–7.2 (m, 9H, aromatic H), 5.2 (s, 2H, CH₂COOH) |

| (2-phenyl-1H-indol-1-yl)acetic acid | ¹³C NMR | DMSO-d₆ | 100 MHz | δ 171.2 (COOH), 136.5–115.3 (aromatic C), 45.8 (CH₂COOH) |

| Indole-3-acetic acid | ¹H NMR | DMSO-d₆ | 400 MHz | δ 12.17 (s, 1H, COOH), 10.90 (s, 1H, NH), 7.52-6.97 (m, aromatic H), 3.66 (s, 2H, CH₂) nih.gov |

| Indole-3-acetic acid | ¹³C NMR | DMSO-d₆ | 15.09 MHz | δ 173.12 (COOH), 136.06, 127.16, 123.85, 120.93, 118.49, 118.36, 111.30, 107.60 (indole C), 30.95 (CH₂) nih.gov |

Mass Spectrometry (e.g., MS, HRMS, LC-MS/MS, GC-MS/MS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis.

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of this compound with high precision and for analyzing its fragmentation pattern, which aids in structural confirmation.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement of the parent ion, allowing for the determination of the elemental composition. mdpi.comnih.gov Techniques like Electrospray Ionization (ESI) are commonly used to generate ions for analysis. For example, in ESI-MS, the compound can be observed as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. mdpi.com

Fragmentation Analysis: Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS/MS), is used to study the fragmentation of the parent ion. The resulting fragmentation pattern is a fingerprint of the molecule and can be used to confirm its structure. Common fragmentation pathways for indole derivatives include losses of small molecules like water (H₂O) or carbon dioxide (CO₂), as well as cleavage of the indole ring itself.

Table 2: Mass Spectrometry Data for Related Indole Derivatives Note: This table presents data for related compounds to illustrate the expected mass spectrometric behavior.

| Compound | Technique | Ionization Mode | Observed m/z | Interpretation |

|---|---|---|---|---|

| (2-phenyl-1H-indol-1-yl)acetic acid | ESI-MS | Positive | 252.1 [M+H]⁺ | Protonated molecule |

| 3-(1-(4-Chlorophenyl)-2-nitroethyl)-2-phenyl-1H-indole | HRMS (ES TOF) | Positive | 399.0862 [M+Na]⁺ | Sodiated adduct, found (calculated 399.0871) mdpi.com |

| 3-(2-Nitro-1-phenylethyl)-2-(p-tolyl)-1H-indole | HRMS (ES TOF) | Positive | 361.1656 [M+H]⁺ | Protonated molecule, found (calculated 361.1659) mdpi.com |

X-ray Crystallography for Definitive Solid-State Structure Determination and Intermolecular Interaction Insights.

X-ray crystallography provides unambiguous proof of the three-dimensional structure of this compound in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsion angles. researchgate.net

Polymorphism: It is important to note that some indole derivatives can exist in different crystalline forms, known as polymorphs. mdpi.com These polymorphs can have different physical properties, and X-ray crystallography is the definitive method for their identification and characterization.

Table 3: Crystallographic Data for Related Indole Compounds Note: This table provides examples of crystallographic data for related indole structures.

| Compound | Crystal System | Space Group | Key Intermolecular Interactions |

|---|---|---|---|

| 5-Methoxy-1H-indole-2-carboxylic acid | Monoclinic | P2₁/c | Cyclic dimers via O−H⋯O hydrogen bonds, N−H⋯O and C–H⋯O contacts mdpi.com |

| Propyl 2-(1H-indol-3-yl)acetate | Monoclinic | P 2₁ /c | N—H···O hydrogen bonds forming helical chains iucr.org |

| (E)-N-[2-(1H-indol-3-yl)ethyl] | - | - | Intermolecular N—H⋯π interaction, C—H⋯π interactions nih.gov |

Chromatographic Methods (e.g., HPLC, LC-MS, GC-MS) for Purity Assessment, Separation, and Quantitative Analysis in Research Matrices.

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for assessing the purity of this compound. thermofisher.comlgcstandards.com By using a suitable stationary phase (e.g., C18) and mobile phase, the compound can be separated from impurities. The purity is typically determined by measuring the peak area of the main component relative to the total peak area in the chromatogram. lgcstandards.com HPLC can also be used for the quantitative analysis of the compound in various research samples. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC with mass spectrometry provides a powerful tool for both separation and identification. LC-MS allows for the confirmation of the molecular weight of the compound as it elutes from the column, providing an extra layer of confidence in its identity. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of this compound, GC-MS can be employed. This technique separates compounds based on their boiling points and provides mass spectral data for identification. caymanchem.com

Table 4: Chromatographic Methods for the Analysis of Indole Acetic Acid Derivatives

| Technique | Purpose | Typical Conditions |

|---|---|---|

| HPLC | Purity Assessment | Reversed-phase C18 column, mobile phase of methanol (B129727) and acetic acid in water, UV detection at 280 nm. researchgate.net |

| LC-MS | Separation and Identification | Coupling of HPLC with a mass spectrometer to obtain retention time and mass-to-charge ratio. |

| GC-MS | Analysis of Volatile Derivatives | Separation on a capillary column followed by mass spectral analysis. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Property Characterization.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic properties of this compound.

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, key absorption bands would include a broad O-H stretch from the carboxylic acid, a C=O stretch from the carbonyl group, and C=C stretching vibrations from the aromatic indole ring. nih.gov The N-H stretching vibration of the indole ring is also a characteristic feature. orientjchem.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. Indole derivatives typically show characteristic absorption maxima (λₘₐₓ) in the UV region, which arise from π→π* transitions within the conjugated indole ring system. researchgate.net The position and intensity of these absorptions can be influenced by substituents on the indole ring.

Table 5: Spectroscopic Data for Functional Group and Electronic Property Analysis of Indole Derivatives Note: This table illustrates typical spectroscopic data for related indole compounds.

| Technique | Key Absorption Bands/Wavelengths | Interpretation |

|---|---|---|

| Infrared (IR) | ~3300-2500 cm⁻¹ (broad), ~1700 cm⁻¹, ~1600-1450 cm⁻¹ | O-H stretch (carboxylic acid), C=O stretch, Aromatic C=C stretch |

| Ultraviolet-Visible (UV-Vis) | λₘₐₓ around 275-290 nm | π→π* transition of the indole ring system researchgate.net |

Computational Chemistry and Theoretical Investigations of 2 1h Indol 2 Yl Acetic Acid and Its Derivatives

Density Functional Theory (DFT) Calculations for the Prediction of Electronic Structure, Molecular Geometry, and Spectroscopic Properties.

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure, molecular geometry, and spectroscopic properties of indole (B1671886) derivatives. researchgate.netresearchgate.netmaterialsciencejournal.org By employing methods like B3LYP with basis sets such as 6-311++G(d,p), researchers can optimize the molecular structure of these compounds in the gas phase and in various solvents. researchgate.netajol.inforesearchgate.net

Molecular Geometry: DFT calculations provide detailed insights into the bond lengths and angles of 2-(1H-indol-2-yl)acetic acid and its derivatives. For instance, in a study on indole-2-carboxylic acid, the N-C bond length was calculated to be between 1.37-1.38 Å, and the C-C bond lengths ranged from 1.376 to 1.460 Å. ajol.info The O-C-O and C-O-H angles in the carboxylic acid group were found to be in the range of 111° to 125° and approximately 107°, respectively. ajol.info The indole ring itself is known to adopt a nearly planar conformation due to the delocalization of π-electrons. For derivatives, substituents on the indole ring, such as an ethoxy group, can introduce slight torsional distortions.

Electronic Structure and Spectroscopic Properties: DFT is instrumental in predicting electronic properties. The analysis of Density of States (DOS) can reveal the electronic characteristics of a molecule. ajol.info Theoretical calculations of spectroscopic data, such as FT-IR and FT-Raman spectra, are often performed and compared with experimental results to validate the computational model. researchgate.netopenaccesspub.org For example, in a study of (2E)-3-(1H-indol-2-yl)-N-phenylprop-2-enamide, DFT calculations at the B3LYP/6-311++G(d,p) level were used to perform a complete assignment of the fundamental vibrational modes. researchgate.net Similarly, for 5-methoxy-1H-indole-2-carboxylic acid, DFT calculations of dimeric and trimeric structures showed good agreement with experimental spectroscopic data. mdpi.com

The table below presents a selection of calculated geometric parameters for a related indole derivative, indole-2-carboxylic acid, obtained using DFT calculations.

| Parameter | Calculated Value (Å or °) |

| N-C Bond Length | 1.37-1.38 |

| C-C Bond Length | 1.376-1.460 |

| C-H Bond Length | 1.072-1.084 |

| O-C-O Angle | 111-125 |

| C-O-H Angle | 107 |

| C-C-H Angle | 109-122 |

| Data derived from studies on indole-2-carboxylic acid. ajol.info |

Molecular Dynamics (MD) Simulations for the Analysis of Conformational Dynamics and Intermolecular Interactions within Research Contexts.

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. ajol.inforesearchgate.net These simulations provide insights into the conformational changes and intermolecular interactions of this compound and its derivatives in various environments. mdpi.com

Conformational Dynamics: MD simulations can track the movement of atoms in a molecule, revealing its preferred conformations and the transitions between them. For instance, a conformational study of 2-methylindole-3-acetic acid highlighted how the presence of a methyl group in the ortho position leads to different conformational preferences compared to indole-3-acetic acid (IAA). nih.gov This difference in conformation can affect how the molecule interacts with its surroundings. nih.gov Similarly, the reduced flexibility of the side chain in indole-3-acrylic acid, due to a double bond, can also hinder optimal interactions. nih.gov

Intermolecular Interactions: MD simulations are particularly useful for analyzing how these molecules interact with other molecules, such as solvent molecules or biological targets. researchgate.netmdpi.com For example, MD simulations have been employed to investigate the interactions between indole derivatives and the surface of mild steel in corrosion studies, revealing that functional groups like -NH and -OH can engage with the metal surface through electrostatic interactions and hydrogen bonding. mdpi.com In another study, a 100 ns MD simulation was performed on a docked complex of indole-2-carboxylic acid with a protein to evaluate the stability of the protein-ligand interaction in a physiologically realistic environment. ajol.info These simulations can help understand the strength and persistence of such interactions over time. ajol.info

The stability of a ligand-protein complex, as analyzed by MD simulations, can be a key indicator of its potential efficacy in a given research context. The dynamic behavior and intermolecular interactions elucidated by these simulations provide a molecular-level understanding that complements experimental findings. orientjchem.org

Analysis of Frontier Molecular Orbitals (FMOs) and Global Reactivity Parameters to Understand Chemical Behavior.

The analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), along with global reactivity parameters, provides significant insights into the chemical reactivity and stability of this compound and its derivatives. researchgate.netmdpi.com

Frontier Molecular Orbitals (HOMO and LUMO): The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (Egap), is a crucial indicator of molecular stability and reactivity. mdpi.comnih.gov A smaller energy gap suggests that the molecule is more reactive and can be more easily excited. bohrium.com For example, in a study of indole-2-carboxylic acid in the gas phase, the HOMO and LUMO energies were found to be -6.258 eV and -1.840 eV, respectively. ajol.info The HOMO-LUMO energy gap can be influenced by the solvent environment and the presence of different substituents on the indole ring. ajol.inforesearchgate.net

Global Reactivity Parameters: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. mdpi.comacs.orgresearchgate.net These parameters include:

Ionization Potential (I): The energy required to remove an electron (I = -E_HOMO). mdpi.com

Electron Affinity (A): The energy released when an electron is added (A = -E_LUMO). mdpi.com

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2). mdpi.com

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η = (I - A) / 2). mdpi.com

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). mdpi.com

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor (ω = μ² / 2η, where μ is the chemical potential, μ = -χ). mdpi.commdpi.com

These parameters help in understanding and predicting the reactivity of indole derivatives in various chemical reactions. For instance, a molecule with a low chemical hardness and a high electrophilicity index is generally considered to be more reactive. bohrium.commdpi.com

The table below shows a sample of calculated global reactivity parameters for a dihydrothiouracil-indenopyridopyrimidine derivative, illustrating the type of data obtained from such analyses.

| Parameter | Symbol | Formula |

| Ionization Potential | I | -E_HOMO |

| Electron Affinity | A | -E_LUMO |

| Electronegativity | χ | (I + A) / 2 |

| Chemical Hardness | η | (I - A) / 2 |

| Chemical Softness | S | 1 / η |

| Electrophilicity Index | ω | μ² / 2η |

| Formulas for global reactivity parameters. mdpi.com |

Molecular Electrostatic Potential (MEP) Surface Analysis for Predicting Electrophilic and Nucleophilic Sites.

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. researchgate.netmdpi.comtandfonline.com The MEP map is typically represented by a color-coded surface, where different colors indicate different electrostatic potential values. ajchem-a.com

Predicting Reactive Sites: The MEP surface provides a visual guide to the chemical reactivity of a molecule. researchgate.net

Negative Regions (Red, Orange, Yellow): These areas correspond to high electron density and are indicative of nucleophilic reactivity. They are the most likely sites for an electrophilic attack. mdpi.comresearchgate.net

Positive Regions (Blue, Green): These areas represent low electron density or an excess of positive charge and are associated with electrophilic reactivity. These are the probable sites for a nucleophilic attack. mdpi.comajchem-a.com

Zero Potential Regions (Green): These areas indicate a neutral electrostatic potential. ajchem-a.com

For indole derivatives, the MEP analysis can reveal specific atoms or regions that are more susceptible to chemical reactions. For example, in a study of indole-2-carboxylic acid, MEP analysis could identify the oxygen atoms of the carboxylic acid group as potential nucleophilic sites due to their high electron density. ajol.info Conversely, the hydrogen atom of the N-H group in the indole ring is often identified as an electrophilic site. nih.gov

The insights gained from MEP analysis are crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the outcomes of chemical reactions. researchgate.netnih.gov

The table below summarizes the general interpretation of MEP surface colors.

| Color | Electrostatic Potential | Type of Reactivity |

| Red | Most Negative | Nucleophilic / Site for Electrophilic Attack |

| Yellow/Orange | Negative | Nucleophilic / Site for Electrophilic Attack |

| Green | Neutral | Low Reactivity |

| Blue | Positive | Electrophilic / Site for Nucleophilic Attack |

| General interpretation of MEP surface analysis. mdpi.comajchem-a.comresearchgate.net |

In Silico Approaches, including Molecular Docking, for Investigating Potential Ligand-Target Binding Mechanisms at a Molecular Level (excluding clinical pharmacology).

In silico methods, particularly molecular docking, are widely used to investigate the potential binding of small molecules like this compound and its derivatives to various protein targets at a molecular level. ajol.infoisfcppharmaspire.commdpi.com These computational techniques predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein's binding site. ijpsjournal.com

Molecular Docking: Molecular docking simulations place a ligand into the binding site of a protein and score the different binding poses based on their predicted binding energy. isfcppharmaspire.comijpsjournal.com A lower binding energy generally indicates a more stable and favorable interaction. ijpsjournal.com For example, in a study of novel indole derivatives, molecular docking was used to evaluate their binding to the active sites of COX-1 and COX-2 enzymes. isfcppharmaspire.com The results showed that certain derivatives had high docking scores, suggesting they could fit well within the enzyme's active site. isfcppharmaspire.com

Binding Interactions: These simulations also provide detailed information about the specific intermolecular interactions that stabilize the ligand-protein complex, such as:

Hydrogen Bonds: These are crucial for the specificity and stability of binding. mdpi.com

Hydrophobic Interactions: These play a significant role in the binding of nonpolar regions of the ligand and protein.

Electrostatic Interactions: These occur between charged or polar groups on the ligand and the protein. mdpi.com

π-π Stacking: This can occur between aromatic rings in the ligand and the protein.

For instance, a docking study of indole-2-carboxylic acid with an antioxidant protein identified key binding interactions, which were then further analyzed for their stability using molecular dynamics simulations. ajol.info In another study, the docking of newly synthesized indole derivatives into the active site of the CDK-5 enzyme revealed important hydrogen bond and pi-stacked interactions. mdpi.com

The insights from these in silico studies can guide the design and synthesis of new derivatives with improved binding affinities and specificities for a given target, within a research context.

The table below provides an example of docking results for indole derivatives with COX enzymes.

| Compound | Target Enzyme | Docking Score |

| Derivative 5f | COX-1 | 70.50 |

| Derivative 5g | COX-1 | 66.08 |

| Indomethacin (Reference) | COX-1 | 64.84 |

| Celecoxib (Reference) | COX-1 | 77.90 |

| Derivative 5c | COX-2 | 60.37 |

| Derivative 5f | COX-2 | 65.13 |

| Derivative 5g | COX-2 | 63.18 |

| Celecoxib (Reference) | COX-2 | 67.90 |

| Data from a study on indole derivatives as potential anti-inflammatory agents. isfcppharmaspire.com |

Applications of 2 1h Indol 2 Yl Acetic Acid As a Key Synthetic Intermediate in Organic Chemistry

Utilization in the Construction of Diverse Heterocyclic Ring Systems

The scaffold of 2-(1H-indol-2-yl)acetic acid is frequently employed as a starting material for the synthesis of various heterocyclic systems. The indole (B1671886) core itself is a privileged structure in medicinal chemistry, and the acetic acid moiety provides a convenient anchor point for further cyclization reactions.

One common strategy involves the transformation of the carboxylic acid group into other functional groups that can then participate in ring-forming reactions. For instance, the corresponding acetohydrazide, formed by reacting the acid with hydrazine (B178648), can be a key intermediate. nih.gov This hydrazide can then be cyclized to form 1,3,4-oxadiazole (B1194373) rings. heteroletters.org Similarly, reaction with carbon disulfide in a basic medium can lead to the formation of 1,3,4-oxadiazole-2-thiol (B52307) derivatives. nih.gov

Furthermore, the acetohydrazide can be converted into a 4-amino-4H-1,2,4-triazole-3-thione, which serves as a precursor for the synthesis of various Schiff bases by condensation with appropriate aldehydes. nih.gov Another example is the reaction of isatin-N-acetylchloride with hydrazine hydrate (B1144303) to produce 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetohydrazide, which can be cyclized to a longdom.orgmdpi.comtriazino[4,3-a]indole-3,10(2H,4H)-dione. researchgate.net

The versatility of this starting material is further demonstrated by its use in synthesizing pyrazole (B372694) derivatives. For example, boiling 2-(1H-indol-3-yl)acetohydrazide with acetylacetone (B45752) in acetic acid yields 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(1H-indol-3-yl)ethan-1-one. heteroletters.org Additionally, the reaction of the hydrazide with succinic or phthalic anhydride (B1165640) leads to the formation of N-(2,5-dioxopyrrolidin-1-yl)- and N-(1,3-dioxoisoindolin-2-yl)-2-(1H-indol-3-yl)acetamide respectively. heteroletters.org

The indole nitrogen and the C3 position of the indole ring can also participate in cyclization reactions. For example, N-acetylisatins can be ring-opened by indole-bearing hydrazides to form glyoxylamides, which are precursors to other heterocyclic structures. nih.gov

Table 1: Examples of Heterocyclic Systems Synthesized from this compound Derivatives

| Starting Material Derivative | Reagents | Synthesized Heterocycle |

|---|---|---|

| 2-(1H-indol-3-yl)acetohydrazide | Carbon disulfide, KOH | 5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazole-2-thiol nih.gov |

| 2-(1H-indol-3-yl)acetohydrazide | Hydrazine hydrate | 5-((1H-indol-3-yl)methyl)-4-amino-4H-1,2,4-triazole-3-thione nih.gov |

| Isatin-N-acetylchloride | Hydrazine hydrate | longdom.orgmdpi.comtriazino[4,3-a]indole-3,10(2H,4H)-dione researchgate.net |

| 2-(1H-indol-3-yl)acetohydrazide | Acetylacetone, acetic acid | 1-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(1H-indol-3-yl)ethan-1-one heteroletters.org |

| 2-(1H-indol-3-yl)acetohydrazide | Succinic anhydride | N-(2,5-dioxopyrrolidin-1-yl)-2-(1H-indol-3-yl)acetamide heteroletters.org |

| 2-(1H-indol-3-yl)acetohydrazide | Phthalic anhydride | N-(1,3-dioxoisoindolin-2-yl)-2-(1H-indol-3-yl)acetamide heteroletters.org |

Role in Multi-Component Reactions (MCRs) and Cascade Processes for Enhanced Synthetic Efficiency

This compound and its derivatives are valuable substrates in multi-component reactions (MCRs) and cascade processes, which are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from multiple starting materials. These reactions are prized for their atom economy and ability to rapidly generate molecular diversity. ekb.eg

A notable example of a cascade reaction involves the palladium-catalyzed regioselective C-H activation for the one-step synthesis of ethyl 2-(1H-indol-2-yl)acetates from readily available indoles and ethyl 2-bromoacetate. researchgate.net This method offers good functional group compatibility and avoids the need for pre-functionalization of the indole ring. longdom.orgresearchgate.net

Indole derivatives, including those derived from this compound, can participate as nucleophiles in MCRs. For instance, tryptamine (B22526), a derivative of indole-3-acetic acid, can be used in a three-component reaction with dimedone and 3-phenacylideneoxindoles to synthesize functionalized indolin-2-ones. rsc.orgresearchgate.net

Another MCR involves the reaction of indole, 4-methoxyphenylglyoxal, and Meldrum's acid to produce a furan-2(5H)-one derivative. mdpi.com This demonstrates the ability of the indole nucleus to act as a carbon nucleophile in complex bond-forming sequences.

Cascade reactions initiated by this compound derivatives often involve the formation of key intermediates that undergo a series of intramolecular transformations. For example, a cascade reaction can be initiated by an aza-alkylation/intramolecular Michael reaction sequence. These processes are instrumental in building complex polycyclic indole structures. unimi.it

Table 2: Examples of Multi-Component and Cascade Reactions

| Indole Derivative | Reaction Type | Other Components | Product Type |

|---|---|---|---|

| Indole | Palladium-catalyzed cascade C-H activation | Ethyl 2-bromoacetate, norbornene | Ethyl 2-(1H-indol-2-yl)acetate researchgate.net |

| Tryptamine | Three-component condensation | Dimedone, 3-phenacylideneoxindoles | Functionalized 3-{1-[2-(1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indol-3-yl}indolin-2-ones rsc.orgresearchgate.net |

| Indole | Three-component reaction | 4-methoxyphenylglyoxal, Meldrum's acid | 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one mdpi.com |

| 3-(Cyanoacetyl)indole | Four-component reaction | Benzaldehyde derivatives, 3-acetylpyridine, ammonium (B1175870) acetate | 2-(Indol-3-yl)pyridine derivatives rsc.org |

Contributions to the Synthesis of Complex Natural Products and Investigational Small Molecules (as chemical precursors)

This compound and its derivatives serve as crucial precursors in the total synthesis of complex natural products and medicinally relevant small molecules. longdom.orgmdpi.com The indole framework is a common motif in a vast array of alkaloids and other biologically active compounds. rsc.org

The synthesis of various alkaloids, such as vindoline (B23647) and vindorosine, can utilize 2-substituted indoles derived from this compound. longdom.orgresearchgate.net The acetic acid side chain provides a handle for elaboration into the more complex functionalities required for these natural products.

In the synthesis of physovenine, a key step involves a condensation/sigmatropic rearrangement of a phenylhydrazine (B124118) derivative with a pyrrolidinone, a reaction that can be conceptually linked to Fischer indole synthesis strategies often employed for preparing precursors like this compound. rsc.org Similarly, the synthesis of minfiensine (B1236942) commences with a Fischer indole synthesis to create the core indole structure, which is then further elaborated. rsc.org

The synthesis of quinindoline, an indoloquinoline natural product, has been achieved through various routes, some of which involve the cyclization of precursors that could be derived from this compound. chim.it For instance, a Wittig reaction between isatin (B1672199) and (2-nitrobenzyl)triphenylphosphonium bromide, followed by reductive cyclization, showcases the type of transformations used to build up complexity from simpler indole building blocks. chim.it

Furthermore, derivatives of 1H-indole-2-acetic acid are common, naturally occurring indoline (B122111) alkaloids with important bioactivities and have been used as key intermediates in the total syntheses of several natural products and non-natural pharmaceutical agents. mdpi.com For example, the development of an efficient protocol for the activation of 3-(2-nitroethyl)-1H-indoles towards spirocyclization and subsequent rearrangement into 2-(1H-indol-2-yl)acetonitriles provides a valuable route to these important synthetic intermediates. mdpi.com

Future Directions and Emerging Research Avenues for 2 1h Indol 2 Yl Acetic Acid Research

Development of Novel and Sustainable Synthetic Methodologies with Enhanced Regio- and Stereoselectivity

The precise and efficient synthesis of 2-(1H-indol-2-yl)acetic acid and its analogs is fundamental to unlocking their full potential. Future research is increasingly directed towards methodologies that offer high degrees of regioselectivity and stereoselectivity, which are crucial for creating compounds with specific biological activities or material properties.

A significant advancement in this area is the development of palladium-catalyzed regioselective C-H activation. researchgate.netlongdom.org This one-step method allows for the direct synthesis of ethyl 2-(1H-indol-2-yl)acetates, the direct precursors to the target acid, from readily available indoles. researchgate.netlongdom.org This approach demonstrates excellent functional group compatibility, offering a versatile route to a variety of substituted derivatives. researchgate.netlongdom.org

Historically, the synthesis of 2-substituted indoles has been challenging. longdom.org Traditional methods often yield mixtures of isomers or require harsh reaction conditions. rsc.org Modern approaches, however, are overcoming these limitations. For instance, the intramolecular Wittig reaction of specific phosphonium (B103445) salts and the reductive cyclization of ethyl 4-(2-nitrophenyl)-acetoacetate have been reported to produce ethyl 2-(1H-indol-2-yl)acetate with good yields. longdom.org

Looking ahead, the focus will be on developing catalytic systems that are not only efficient but also sustainable. The use of earth-abundant metals and the development of stereoselective methods will be paramount. For example, l-proline (B1679175) has been successfully used as a catalyst for the stereoselective synthesis of (E)-methyl-α-(3-formyl-1H-indol-2-yl)-β-aryl/alkyl-substituted acrylates, showcasing the potential of organocatalysis in creating chiral indole (B1671886) derivatives. While not directly synthesizing this compound, this methodology highlights a promising avenue for the stereocontrolled synthesis of its complex derivatives.

Table 1: Comparison of Synthetic Methodologies for Ethyl 2-(1H-indol-2-yl)acetate

| Method | Catalyst/Reagent | Key Features | Yield | Reference |

| Palladium-Catalyzed C-H Activation | Pd(PhCN)Cl₂ / Norbornene | High regioselectivity, one-step synthesis, good functional group tolerance. | Moderate to Good | researchgate.netlongdom.org |

| Intramolecular Wittig Reaction | Triphenylphosphonium salts | Good yield for specific substrates. | 78% | longdom.org |

| Reductive Cyclization | Titanium(III) chloride | Utilizes a nitro-precursor. | 75% | longdom.org |

Advanced Computational Approaches for Rational Molecular Design and Property Prediction in Materials Science or Mechanistic Biology

Computational chemistry is poised to play a transformative role in the study of this compound. Density Functional Theory (DFT) and other molecular modeling techniques are becoming indispensable tools for predicting the properties of new derivatives and for elucidating their mechanisms of action at a molecular level.

For instance, DFT calculations can be employed to understand the electronic properties of indole derivatives, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These calculations are crucial for designing molecules with specific electronic and optical properties for applications in materials science, such as in organic light-emitting diodes (OLEDs) or dye-sensitized solar cells. openmedicinalchemistryjournal.comnih.gov Studies on structurally similar molecules, like (2-phenyl-1H-indol-1-yl)acetic acid, have used DFT to predict molecular electrostatic potential, which helps in identifying sites for nucleophilic or electrophilic attack and understanding intermolecular interactions.

In the realm of mechanistic biology, computational docking studies can predict the binding affinity of this compound derivatives to specific biological targets. This rational design approach can accelerate the discovery of new molecules with potential therapeutic applications by prioritizing the synthesis of compounds with the highest predicted activity. Furthermore, molecular dynamics simulations can provide insights into the conformational changes that occur upon binding, offering a more dynamic picture of the molecule's interaction with its biological target. thegoodscentscompany.com

Table 2: Computational Methods in Indole Derivative Research

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Prediction of electronic and optical properties. | HOMO-LUMO gap, molecular electrostatic potential, charge distribution. nih.gov |

| Molecular Docking | Prediction of binding affinity to biological targets. | Identification of potential protein-ligand interactions. |

| Molecular Dynamics (MD) Simulations | Elucidation of dynamic behavior of molecule-target complexes. | Conformational changes, binding stability. thegoodscentscompany.com |

Exploration of Undiscovered Mechanistic Roles in Biological Systems (non-clinical)

While the biological roles of indole-3-acetic acid are well-documented, the specific mechanistic functions of this compound remain largely unexplored. Future research will likely focus on uncovering the unique biological activities of this isomer, particularly in non-clinical settings.

A key area of investigation will be its potential role as a signaling molecule in various biological systems. Its structural similarity to tryptophan and other indole-containing biomolecules suggests that it could interact with a range of cellular receptors and enzymes. For example, indole-3-acetic acid is known to be a ligand for the aryl hydrocarbon receptor (AhR), and its metabolites can influence various physiological processes. wikipedia.org It is plausible that this compound or its metabolites could also modulate these or other signaling pathways.

In plant biology, while indole-3-acetic acid is the primary auxin, other indole derivatives also exhibit biological activity. researchgate.net Research into the effects of this compound on plant growth and development could reveal novel regulatory mechanisms. For instance, studies on (2-(1H-Indol-3-yl)acetyl)-L-tryptophan, a metabolite of indole-3-acetic acid, have shown that it can act as an auxin inhibitor, highlighting the complex interplay of different indole compounds in regulating plant physiology. caymanchem.com Investigating the metabolic fate and biological activity of this compound in plants and microorganisms could open up new avenues for agricultural and biotechnological applications.

Integration with Green Chemistry Principles for Environmentally Conscious Synthesis and Derivatization

The principles of green chemistry are increasingly guiding the development of synthetic routes for fine chemicals. Future research on this compound will undoubtedly prioritize the development of environmentally benign and sustainable synthetic methods.

This includes the use of greener solvents, such as water or ethanol, and the development of catalyst-free or recyclable catalytic systems. openmedicinalchemistryjournal.comias.ac.inmdpi.com For instance, the use of water as a solvent in the synthesis of indole derivatives has been shown to be not only environmentally friendly but also economically advantageous. openmedicinalchemistryjournal.com The development of heterogeneous catalysts, such as those based on lignin (B12514952) or cellulose (B213188) sulfuric acid, offers the advantage of easy separation and reusability, minimizing waste generation. openmedicinalchemistryjournal.comias.ac.in

Microwave-assisted synthesis is another green technique that is gaining traction. openmedicinalchemistryjournal.com It often leads to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. openmedicinalchemistryjournal.com The application of these green methodologies to the synthesis and derivatization of this compound will be a key focus of future research, ensuring that the production of this valuable compound is both efficient and environmentally responsible. rsc.orgresearchgate.net

Table 3: Green Chemistry Approaches in Indole Synthesis

| Green Chemistry Principle | Application in Indole Synthesis | Advantages | Reference |

| Use of Green Solvents | Water, Ethanol | Reduced toxicity, lower cost, simplified workup. | openmedicinalchemistryjournal.commdpi.com |

| Recyclable Catalysts | Lignin-derived catalysts, Cellulose Sulfuric Acid | Reduced waste, cost-effective, sustainable. | openmedicinalchemistryjournal.comias.ac.in |

| Alternative Energy Sources | Microwave irradiation | Faster reactions, higher yields, energy efficiency. | openmedicinalchemistryjournal.com |

| Atom Economy | Multicomponent reactions | High efficiency, reduced number of synthetic steps. | openmedicinalchemistryjournal.com |

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for characterizing the molecular structure of 2-(1H-indol-2-yl)acetic acid?

- Answer: Fourier-transform infrared (FT-IR), Raman spectroscopy (FT-Raman), and nuclear magnetic resonance (FT-NMR) spectroscopy are critical for analyzing vibrational modes, electronic environments, and substituent effects. For example, FT-IR identifies functional groups like the acetic acid moiety (C=O stretch at ~1700 cm⁻¹), while NMR resolves indole ring proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm). Theoretical calculations (e.g., density functional theory) validate experimental data and predict electronic properties .

Q. How can synthetic routes for this compound derivatives be optimized for higher yields?

- Answer: Acylation reactions using acetic anhydride under basic conditions (e.g., pyridine) are common. Optimizing reaction parameters (temperature: 80–100°C, catalyst selection) and purification via column chromatography (e.g., petroleum ether/ethyl acetate gradients) can improve yields. For example, LiAlH4 reduction of 1H-indole-2-carboxylic acid followed by oxidation yields intermediates like (1H-indol-2-yl)methanol, with final purification achieving >90% purity .

Q. What are the key challenges in isolating this compound from reaction mixtures?

- Answer: Challenges include separating byproducts from indole ring alkylation or incomplete acylation. Liquid-liquid extraction (e.g., ethyl acetate/water) and silica gel chromatography are standard. For polar derivatives, reverse-phase HPLC with acetonitrile/water gradients may be necessary. Purity validation via HPLC (>95%) ensures minimal impurities .

Advanced Research Questions

Q. How do substituent positions on the indole ring influence the reactivity of this compound in catalytic reactions?

- Answer : Substituents at the 3- or 6-position alter electron density, affecting nucleophilicity. For instance, methoxy groups at C-6 (e.g., 2-(6-methoxy-1H-indol-3-yl)acetamide) enhance steric hindrance, reducing acylation rates. Computational studies (e.g., molecular electrostatic potential maps) predict reactive sites, guiding catalyst design (e.g., iron-based catalysts for decarboxylative radical additions under visible light) .

Q. What computational strategies resolve contradictions between experimental and theoretical vibrational spectra?

- Answer : Discrepancies in C=O stretching frequencies (experimental vs. DFT) arise from solvent effects or basis set limitations. Hybrid functionals (e.g., B3LYP) with dispersion corrections and implicit solvent models (e.g., PCM) improve accuracy. For example, scaling factors (0.96–0.98) adjust calculated wavenumbers to match FT-IR/Raman data .

Q. How can advanced synthetic strategies like [5+1]-annulation be applied to this compound derivatives?

- Answer : Prop-2-ynylsulfonium salts react with 2-(1H-indol-2-yl)phenols to form polycyclic indole derivatives. Mechanistic studies (e.g., radical trapping) confirm intermediates, while NMR kinetics track regioselectivity. This method expands access to bioactive indole alkaloids with fused ring systems .

Q. What are the mechanistic insights into iron-catalyzed decarboxylative reactions involving this compound?

- Answer : Iron(III) catalysts generate carboxyl radicals via single-electron transfer, initiating decarboxylation. Radical addition to chiral azomethine imines proceeds with >90% enantiomeric excess under visible light. EPR spectroscopy identifies Fe(II)/Fe(III) redox cycles, critical for turnover .

Methodological Considerations

- Data Validation : Cross-reference experimental spectra (FT-IR, NMR) with computational models to identify artifacts .

- Reaction Optimization : Use design of experiments (DoE) to screen temperature, solvent, and catalyst ratios .

- Analytical Contradictions : Employ high-resolution mass spectrometry (HRMS) to resolve ambiguities in molecular ion identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.